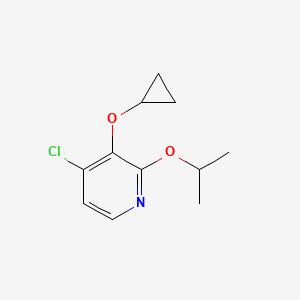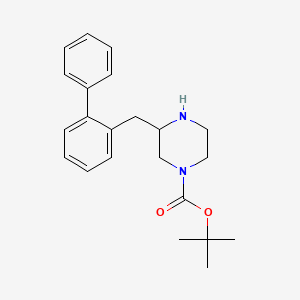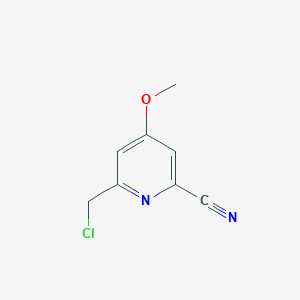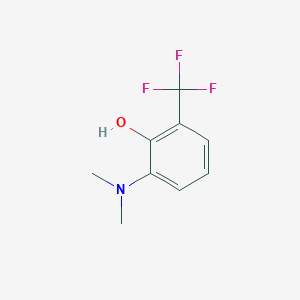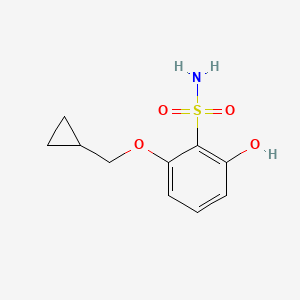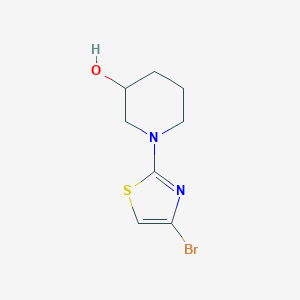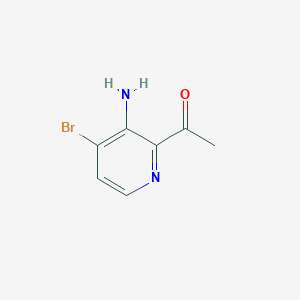
1-(3-Amino-4-bromopyridin-2-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-4-bromopyridin-2-YL)ethanone is a chemical compound with the molecular formula C7H7BrN2O It is a derivative of pyridine, characterized by the presence of an amino group at the 3rd position and a bromine atom at the 4th position on the pyridine ring, along with an ethanone group at the 2nd position
Preparation Methods
The synthesis of 1-(3-Amino-4-bromopyridin-2-YL)ethanone typically involves multiple steps:
Bromination: The starting material, 3-amino-2-pyridine, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 4th position.
Acylation: The brominated intermediate is then subjected to acylation using ethanoyl chloride or another acylating agent to introduce the ethanone group at the 2nd position.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
1-(3-Amino-4-bromopyridin-2-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium carbonate.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines. Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Amino-4-bromopyridin-2-YL)ethanone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-bromopyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(3-Amino-4-bromopyridin-2-YL)ethanone can be compared with other similar compounds, such as:
1-(3-Bromopyridin-2-yl)ethanone: Lacks the amino group, which affects its reactivity and biological activity.
1-(3-Amino-2-bromopyridin-4-yl)ethanone: Positional isomer with different substitution pattern, leading to distinct chemical properties.
1-(3-Amino-4-chloropyridin-2-yl)ethanone:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C7H7BrN2O |
|---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
1-(3-amino-4-bromopyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H7BrN2O/c1-4(11)7-6(9)5(8)2-3-10-7/h2-3H,9H2,1H3 |
InChI Key |
NZBJNLIYNFICNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=CC(=C1N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





